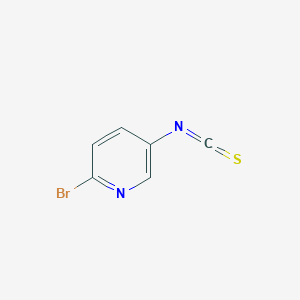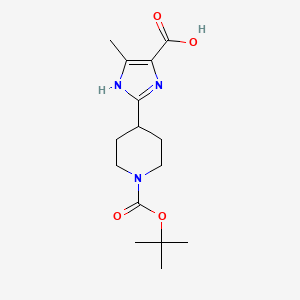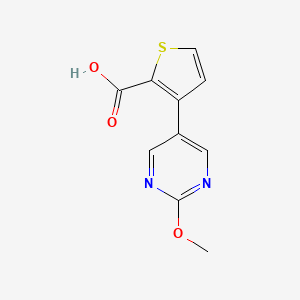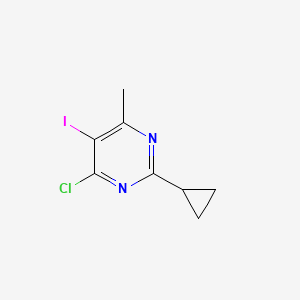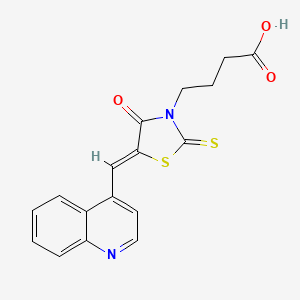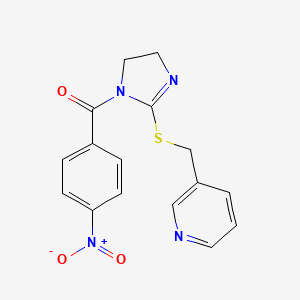
(4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Non-linear Optics (NLO) Materials
This compound’s arrangement within a layered structure of zirconium 4-sulfophenylphosphonate has been studied using molecular simulation methods. The intercalated molecules, including the derivatives 3-methyl- N - (pyridin-4-yl)pyridin-4-amine (AMe) and 3-nitro- N - (pyridin-4-yl)pyridin-4-amine (ANO2), exhibit partially disordered arrangements. Notably, a dense network of hydrogen bonds connects water molecules and the guests in the interlayer space, along with the sulfo groups of the host layers. Calculated dipole moments suggest potential use in non-linear optics .
Antitubercular Activity
The compound’s derivatives have been investigated for their in vitro antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Synthesis of Novel Derivatives
Researchers have synthesized (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one as a starting compound. This compound serves as a precursor for novel derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives .
properties
IUPAC Name |
(4-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-15(13-3-5-14(6-4-13)20(22)23)19-9-8-18-16(19)24-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBOYSVJTXMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-N-[1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2657613.png)
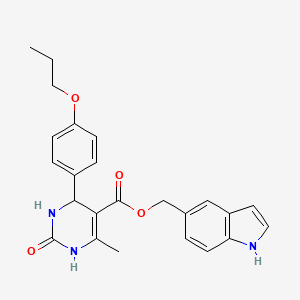
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide](/img/structure/B2657616.png)
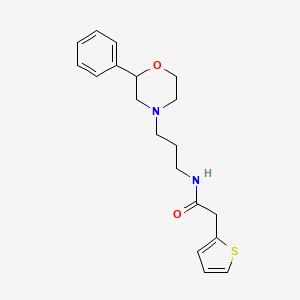
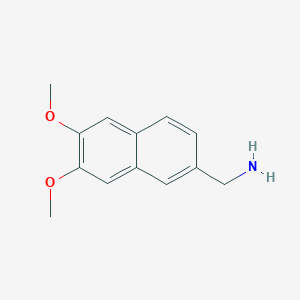
![[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B2657625.png)

![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)
